

experimental setup for reactions involving N-(2-Ethoxyethyl)-2-nitroaniline

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Compound of Interest

Compound Name: N-(2-Ethoxyethyl)-2-nitroaniline

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Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and potential applications of **N-(2-Ethoxyethyl)-2-nitroaniline**. The information is compiled for use by researchers, scientists, and professionals in drug development.

Introduction

N-(2-Ethoxyethyl)-2-nitroaniline is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. As a derivative of 2-nitroaniline, it can serve as a versatile intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are of interest in medicinal chemistry. The ethoxyethyl group can influence the molecule's solubility and pharmacokinetic properties. Nitroaromatic compounds are also known to be key building blocks for various dyes and have been investigated for their biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(2-Ethoxyethyl)-2-nitroaniline** and related compounds is presented below.

Property	Value	Reference Compound
Molecular Formula	C10H14N2O3	N/A
Molecular Weight	210.23 g/mol	N/A
CAS Number	95893-88-2	N/A
Appearance	Expected to be a yellow or orange solid	2-Nitroaniline[1]
Melting Point	Not available	N-(2-Hydroxyethyl)-2-nitroaniline: 76 °C[2]
Boiling Point	Not available	2-Nitroaniline: 284 °C[1]
Solubility	Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate.	General solubility of nitroanilines

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible and common method for the synthesis of N-substituted nitroanilines is through a nucleophilic aromatic substitution (S_NAr) reaction. This involves the reaction of a halonitrobenzene with an appropriate amine. In this case, 2-chloronitrobenzene is reacted with 2-ethoxyethanamine.

Reaction Scheme:

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity
2-Chloronitrobenzene	C6H4ClNO2	157.56	1.58 g (10 mmol)
2-Ethoxyethanamine	C4H11NO	89.14	1.07 g (12 mmol)
Triethylamine	(C2H5)3N	101.19	1.52 g (15 mmol)
Dimethylformamide (DMF)	C3H7NO	73.09	50 mL
Ethyl acetate	C4H8O2	88.11	For extraction
Saturated NaCl solution	NaCl(aq)	N/A	For washing
Anhydrous MgSO4	MgSO4	120.37	For drying

Equipment

- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus
- Column chromatography setup

Experimental Procedure

- To a 100 mL round-bottom flask, add 2-chloronitrobenzene (1.58 g, 10 mmol) and dimethylformamide (50 mL).

- Add 2-ethoxyethanamine (1.07 g, 12 mmol) and triethylamine (1.52 g, 15 mmol) to the flask.
- Attach a reflux condenser and heat the reaction mixture to 100 °C with stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 6-8 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
- Collect the fractions containing the desired product and evaporate the solvent to obtain **N-(2-Ethoxyethyl)-2-nitroaniline** as a solid.

Characterization Data (Hypothetical)

The following table presents expected characterization data based on analogous compounds.

Technique	Expected Result
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.2 (d, 1H, Ar-H), 7.4 (t, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.7 (t, 1H, Ar-H), 3.8 (t, 2H, -NH-CH ₂ -), 3.6 (t, 2H, -CH ₂ -O-), 3.5 (q, 2H, -O-CH ₂ -CH ₃), 1.2 (t, 3H, -CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 145.5, 136.0, 132.0, 127.0, 115.0, 114.0, 69.5, 66.5, 43.0, 15.0
Mass Spectrometry (ESI+)	m/z 211.1 [M+H] ⁺
FT-IR (KBr)	ν (cm ⁻¹) 3400 (N-H), 1580 (NO ₂), 1520 (NO ₂), 1250 (C-O)

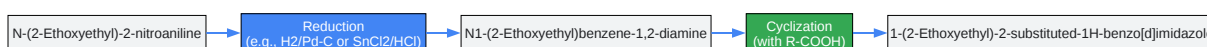
Potential Applications in Drug Development

Nitroaromatic compounds are precursors to a wide range of biologically active molecules. The reduction of the nitro group to an amine is a key transformation that opens up numerous possibilities for further functionalization.

Synthesis of Benzimidazole Derivatives

N-(2-Ethoxyethyl)-2-nitroaniline can be a precursor for the synthesis of 1-(2-ethoxyethyl)benzimidazoles. This involves the reduction of the nitro group followed by cyclization with a suitable carboxylic acid or its derivative. Benzimidazole scaffolds are present in numerous FDA-approved drugs.

Workflow for Benzimidazole Synthesis:



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Caption: Workflow for the synthesis of benzimidazole derivatives.

Potential as a Bioactive Scaffold

The nitroaniline moiety itself has been explored for various biological activities. For instance, some nitroaniline derivatives have shown potential as inhibitors of certain enzymes or as antimicrobial agents. The ethoxyethyl side chain can be modified to optimize activity and pharmacokinetic properties.

Safety Precautions

- Nitroaromatic compounds should be handled with care as they can be toxic and are often skin and eye irritants.
- The synthesis should be carried out in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
- Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in the procedure.

This document provides a foundational guide for the synthesis and potential applications of **N-(2-Ethoxyethyl)-2-nitroaniline**. Researchers are encouraged to adapt and optimize the protocols based on their specific experimental needs and to explore the full potential of this compound in their respective fields.

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References

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